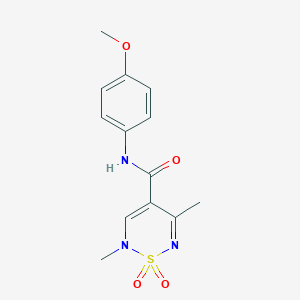
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide, also known as MTDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTDA belongs to the class of thiadiazine derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide is not fully understood. However, it has been proposed that N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide exerts its biological activity by modulating various cellular pathways. For example, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess both biochemical and physiological effects. Biochemically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to modulate various cellular pathways, including DNA replication, cell division, and apoptosis. Physiologically, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its broad spectrum of biological activity. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for various research applications. However, one of the limitations of using N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo.
Orientations Futures
There are several future directions for the research on N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide. One direction is to explore the potential therapeutic applications of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in various diseases, including infectious diseases, inflammatory diseases, and cancer. Another direction is to investigate the mechanism of action of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide and its interaction with cellular pathways. Additionally, further studies are needed to determine the safety and efficacy of N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide in vivo and to develop more efficient synthesis methods for N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide.
Méthodes De Synthèse
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide can be synthesized through a multi-step reaction process. The first step involves the preparation of 4-methoxybenzoyl chloride by reacting 4-methoxybenzoic acid with thionyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with 2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid in the presence of triethylamine. The final step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has been tested against various microorganisms, including bacteria, fungi, and viruses, and has shown promising results in inhibiting their growth. N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-Methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide has demonstrated anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2,5-dimethyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(8-16(2)21(18,19)15-9)13(17)14-10-4-6-11(20-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAVETUKJLKGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

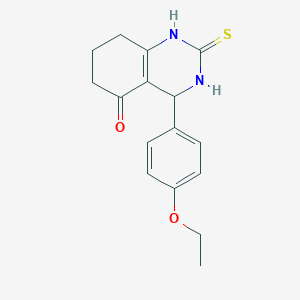
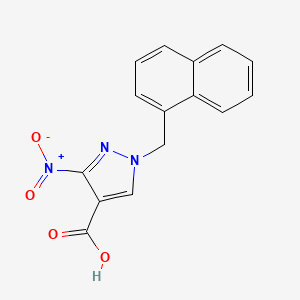

![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

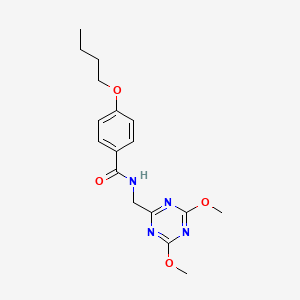
![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)
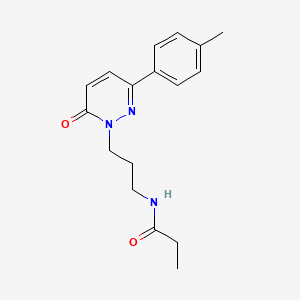

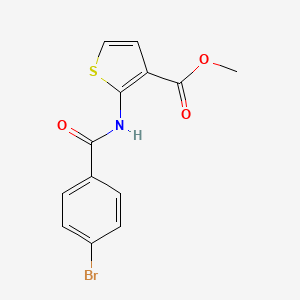
![4-[4-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2976735.png)
